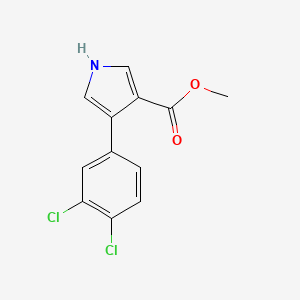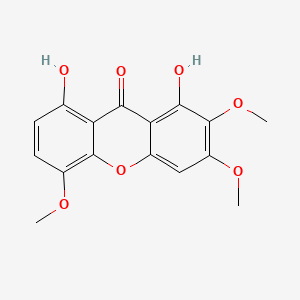
Methyl-(4-nitrophenylethyl)-4-(nitrophenoxyethyl)amine-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-(4-nitrophenylethyl)-4-(nitrophenoxyethyl)amine-d4: is a synthetic compound that belongs to the class of nitroaromatic amines. These compounds are often used in various chemical and industrial applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-(4-nitrophenylethyl)-4-(nitrophenoxyethyl)amine-d4 typically involves the nitration of phenylethylamine derivatives followed by methylation. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production may involve large-scale nitration and methylation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2), sulfuric acid (H2SO4).
Major Products:
Oxidation: Corresponding nitroamines.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Research may explore its potential as a biochemical probe or as a precursor for biologically active compounds.
Industry: Used in the manufacture of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl-(4-nitrophenylethyl)-4-(nitrophenoxyethyl)amine-d4 would depend on its specific application. Generally, nitroaromatic compounds can interact with biological molecules through various pathways, including enzyme inhibition or receptor binding.
Vergleich Mit ähnlichen Verbindungen
4-Nitrophenylethylamine: A simpler analog with similar chemical properties.
4-Nitrophenoxyethylamine:
Uniqueness: Methyl-(4-nitrophenylethyl)-4-(nitrophenoxyethyl)amine-d4 is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
1189869-42-8 |
|---|---|
Molekularformel |
C17H19N3O5 |
Molekulargewicht |
349.379 |
IUPAC-Name |
1,1,2,2-tetradeuterio-N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine |
InChI |
InChI=1S/C17H19N3O5/c1-18(11-10-14-2-4-15(5-3-14)19(21)22)12-13-25-17-8-6-16(7-9-17)20(23)24/h2-9H,10-13H2,1H3/i12D2,13D2 |
InChI-Schlüssel |
BDCVRCLAXLOSLH-IDPVZSQYSA-N |
SMILES |
CN(CCC1=CC=C(C=C1)[N+](=O)[O-])CCOC2=CC=C(C=C2)[N+](=O)[O-] |
Synonyme |
N-Methyl-4-nitro-N-[2-(4-nitrophenoxy)ethyl-d4-benzeneethanamine; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


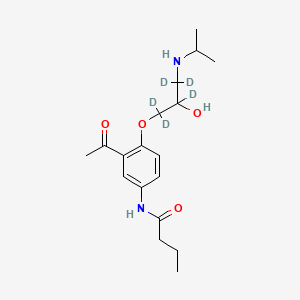
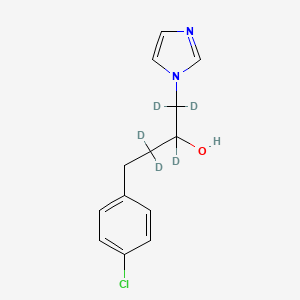

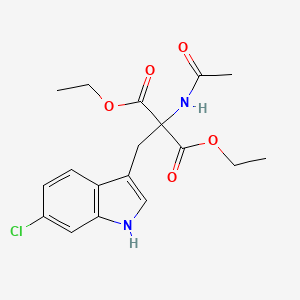

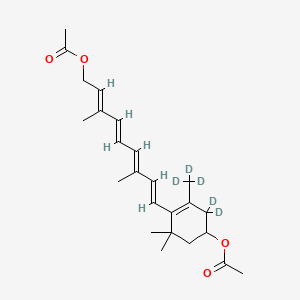
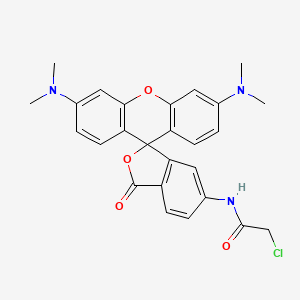
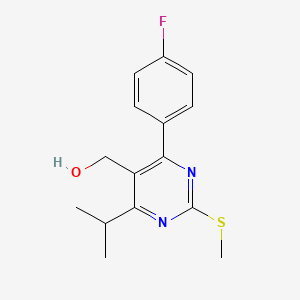

![TERT-BUTYL-7-[4-(4-FLUOROPHENYL)-6-ISOPROPYL-2-MESYLAMINOPYRIMIDIN-5-YL]-(3R,5S)-DIHYDROXY-(E)-6-HEPTENOATE](/img/structure/B563215.png)

